1-(Methylphosphanyl)-1-phenylmethanimine
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Overview
Description
1-(Methylphosphanyl)-1-phenylmethanimine is an organophosphorus compound characterized by the presence of a phosphanyl group (–PMe) and a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylphosphanyl)-1-phenylmethanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of methylphosphine with benzylideneaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylphosphanyl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphines.
Scientific Research Applications
1-(Methylphosphanyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methylphosphanyl)-1-phenylmethanimine involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The imine moiety can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
- 1-(Diphenylphosphanyl)-1-phenylmethanimine
- 1-(Methylphosphanyl)-1-(2-methylphenyl)methanimine
- 1-(Methylphosphanyl)-1-(4-methylphenyl)methanimine
Uniqueness: 1-(Methylphosphanyl)-1-phenylmethanimine is unique due to its specific combination of a methylphosphanyl group and a phenylmethanimine moiety, which imparts distinct reactivity and coordination properties compared to its analogs .
Properties
CAS No. |
89996-87-2 |
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Molecular Formula |
C8H10NP |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
methylphosphanyl(phenyl)methanimine |
InChI |
InChI=1S/C8H10NP/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI Key |
AWFVZOGWPSZFCG-UHFFFAOYSA-N |
Canonical SMILES |
CPC(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
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